molecular formula C21H19ClN2O4S B492818 N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690245-58-0

N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B492818
CAS No.: 690245-58-0
M. Wt: 430.9g/mol
InChI Key: PNTADTZUHJBPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: 3-chlorobenzoyl chloride, aluminum chloride (AlCl3)

    Conditions: Anhydrous conditions, reflux

    Reaction: C6H5CONH2+C6H4ClCOClN(3-chlorophenyl)benzamide+HCl\text{C}_6\text{H}_5\text{CONH}_2 + \text{C}_6\text{H}_4\text{ClCOCl} \rightarrow \text{N}-(3\text{-chlorophenyl})\text{benzamide} + \text{HCl}C6​H5​CONH2​+C6​H4​ClCOCl→N−(3-chlorophenyl)benzamide+HCl

  • Step 3: Attachment of 3-Methoxyphenylsulfonylamino Group

      Reagents: 3-methoxybenzenesulfonyl chloride, triethylamine

      Conditions: Room temperature, organic solvent (e.g., dichloromethane)

      Reaction: N(3-chlorophenyl)benzamide+C6H4(OCH3)SO2ClN(3-chlorophenyl)4([(3-methoxyphenyl)sulfonyl]aminomethyl)benzamide+HCl\text{N}-(3\text{-chlorophenyl})\text{benzamide} + \text{C}_6\text{H}_4\text{(OCH}_3\text{)SO}_2\text{Cl} \rightarrow \text{N}-(3\text{-chlorophenyl})-4-({[(3\text{-methoxyphenyl})\text{sulfonyl]amino}methyl})\text{benzamide} + \text{HCl}N−(3-chlorophenyl)benzamide+C6​H4​(OCH3​)SO2​Cl→N−(3-chlorophenyl)−4−([(3-methoxyphenyl)sulfonyl]aminomethyl)benzamide+HCl

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Mechanism of Action

    Target of Action

    The primary target of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

    Biochemical Pathways

    Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and immune response . The downstream effects of these pathways can range from changes in cell signaling to alterations in gene expression.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The 3-methoxyphenylsulfonylamino group is then attached via a nucleophilic substitution reaction.

    • Step 1: Synthesis of Benzamide Core

        Reagents: Benzoyl chloride, ammonia

        Conditions: Room temperature, aqueous medium

        Reaction: C6H5COCl+NH3C6H5CONH2+HCl\text{C}_6\text{H}_5\text{COCl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONH}_2 + \text{HCl}C6​H5​COCl+NH3​→C6​H5​CONH2​+HCl

    Chemical Reactions Analysis

    Types of Reactions

    N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

      Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2).

      Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), acidic or basic medium

      Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)

      Substitution: Ammonia (NH3), thiols (R-SH), organic solvents

    Major Products Formed

      Oxidation: Formation of hydroxyl derivatives

      Reduction: Formation of amino derivatives

      Substitution: Formation of substituted benzamides

    Scientific Research Applications

    Chemistry

    In chemistry, N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

    Biology

    In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

    Medicine

    In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

    Industry

    In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3-chlorophenyl)benzamide
    • N-(3-methoxyphenyl)benzamide
    • N-(3-chlorophenyl)-4-aminobenzamide

    Uniqueness

    N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is unique due to the presence of both the 3-chlorophenyl and 3-methoxyphenylsulfonylamino groups. This combination provides distinct chemical and biological properties, making it more versatile compared to its analogs.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N-(3-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19ClN2O4S/c1-28-19-6-3-7-20(13-19)29(26,27)23-14-15-8-10-16(11-9-15)21(25)24-18-5-2-4-17(22)12-18/h2-13,23H,14H2,1H3,(H,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNTADTZUHJBPPW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19ClN2O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    430.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.